2-Hydroxypyridine-3-sulfonyl chloride
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Overview
Description
2-Hydroxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H4ClNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxypyridine-3-sulfonyl chloride can be synthesized through the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. This method involves the use of sulfur dioxide and acetic acid in the presence of copper chloride at low temperatures (0-5°C) .
Industrial Production Methods
In industrial settings, this compound is produced by adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid. This reaction is carried out in multiple divided portions, either stepwise or continuously, to ensure a high yield and reduced byproduct formation .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfonyl amides.
Substitution: The sulfonyl chloride group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur dioxide, acetic acid, copper chloride, and phosphorus pentachloride. The reactions are typically carried out at low temperatures to ensure high yields and minimize side reactions .
Major Products
The major products formed from these reactions include pyridine-3-sulfonic acids, sulfonyl amides, and other substituted pyridine derivatives .
Scientific Research Applications
2-Hydroxypyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxypyridine-3-sulfonyl chloride involves its reactivity with various nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Similar in structure but lacks the hydroxyl group at the 2-position.
2-Hydroxypyridine-5-sulfonyl chloride: Similar but with the sulfonyl chloride group at the 5-position.
2-Hydroxypyridine-3-sulfonic acid: The sulfonic acid derivative of 2-Hydroxypyridine-3-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a sulfonyl chloride group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-oxo-1H-pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCXBOFYGWMULQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780995-58-5 |
Source
|
Record name | 2-hydroxypyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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